Comprehensive Technical Guide on CAS 152628-02-9: Structural Profiling, Synthesis, and Analytical Methodologies
Comprehensive Technical Guide on CAS 152628-02-9: Structural Profiling, Synthesis, and Analytical Methodologies
Executive Summary
In the realm of pharmaceutical process chemistry, controlling the formation of process-related impurities is as critical as synthesizing the active pharmaceutical ingredient (API) itself. CAS 152628-02-9 , chemically identified as 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, is a pivotal bis-benzimidazole derivative[1]. In drug development, it is universally recognized as Telmisartan EP Impurity A [2]. It serves a dual role: it is the penultimate synthetic intermediate in the production of the antihypertensive Angiotensin II Receptor Blocker (ARB) Telmisartan, and it is a strictly regulated pharmacopeial impurity that arises from incomplete alkylation during the final synthetic steps[3].
As application scientists, our objective is to deconstruct the mechanistic pathways that govern the formation of CAS 152628-02-9 and establish robust, self-validating analytical frameworks for its quantification.
Physicochemical and Structural Profile
Understanding the physicochemical properties of CAS 152628-02-9 is foundational for predicting its behavior during both chemical synthesis and chromatographic separation. The molecule consists of two benzimidazole moieties fused via a central benzene ring, imparting significant thermal stability and strong UV chromophoric properties[3].
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | [1] |
| Pharmacopeial Designation | Telmisartan EP Impurity A | [2] |
| CAS Registry Number | 152628-02-9 | [1] |
| Molecular Formula | C19H20N4 | [1] |
| Molecular Weight | 304.39 g/mol | [1] |
| LogP (Octanol/Water) | ~3.49 | [4] |
| Appearance | Grey to white/light yellow crystalline powder | [4] |
Mechanistic Synthesis & Process Chemistry
The synthesis of CAS 152628-02-9 requires precise thermodynamic control to facilitate a dehydrative cyclization. The protocol below outlines the industrially scalable methodology, emphasizing the causality behind each reagent and condition[4].
Synthetic origin and role of CAS 152628-02-9 in Telmisartan API manufacturing.
Step-by-Step Synthetic Protocol
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Suspension & Activation : Suspend 50 g of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid in 300 g of polyphosphoric acid (PPA). Heat the mixture to 70-75 °C and maintain for 30 minutes[4].
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Causality: PPA is highly viscous at room temperature. Heating lowers the viscosity to ensure a homogenous suspension. More importantly, PPA acts as a potent Lewis acid, activating the carboxylic acid for subsequent nucleophilic attack.
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Amide Condensation : Add N-methylphthalimide dihydrochloride (or N-methyl-o-phenylenediamine hydrochloride) (45 g) in batches over 2 hours. Maintain at 70-75 °C for 1 hour[4].
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Causality: Batch-wise addition is critical to control the exothermic nature of the initial amide bond formation, preventing localized overheating which could lead to oxidative degradation of the diamine.
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Dehydrative Cyclization : Elevate the temperature to 130-135 °C and maintain for 10 hours[4].
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Causality: High thermal energy is required to overcome the activation energy barrier for intramolecular cyclization. PPA functions as a potent dehydrating agent, sequestering the released water molecule to drive the equilibrium toward the stable bis-benzimidazole ring.
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Quenching & Precipitation : Cool the reactor to 70 °C. Slowly add 600 mL of water while maintaining the internal temperature between 60-90 °C[4].
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Causality: Water hydrolyzes the polymeric PPA into water-soluble phosphoric acid. Because the basic bis-benzimidazole product is insoluble in neutral/acidic aqueous matrices, it quantitatively precipitates out of the solution.
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Purification via Anti-Solvent Crystallization : Suspend the dried crude product in 260 mL methanol, heat to 45-50 °C, and treat with 6.5 g activated carbon for 30 minutes. Filter, then slowly add 160 mL of water to the filtrate at 25-35 °C. Heat to reflux for 1 hour, cool to 0-5 °C, and filter[4].
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Causality: Methanol dissolves the target compound while carbon adsorbs polymeric impurities. The addition of water (an anti-solvent) selectively reduces the solubility of CAS 152628-02-9, driving controlled nucleation and yielding a highly pure crystalline product (yield ~77.4%)[4].
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Analytical Characterization & HPLC-MS Profiling
To ensure a self-validating analytical system, the quantification of CAS 152628-02-9 within a Telmisartan API matrix must rely on orthogonal detection methods (UV and MS) and matrix spiking[2][3].
HPLC-UV/MS workflow for the isolation and quantification of Telmisartan Impurity A.
Step-by-Step HPLC-MS Methodology
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Self-Validating Sample Preparation : Dissolve the Telmisartan API sample in analytical-grade methanol to a concentration of 1.0 mg/mL. Prepare a separate system suitability solution by spiking the API matrix with CAS 152628-02-9 reference standard at a 0.15% w/w concentration.
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Causality: Spiking guarantees that the method can reliably resolve the impurity from the main API peak, validating the system's resolving power before unknown samples are run.
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Stationary Phase Selection : Utilize a reversed-phase C18 column (e.g., Inertsil ODS-3, 250 mm × 4.6 mm, 5 µm) maintained at 40 °C[5].
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Causality: The hydrophobic C18 stationary phase provides excellent retention for benzimidazole derivatives based on their partition coefficients.
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Gradient Elution Strategy :
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Mobile Phase A : 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
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Mobile Phase B : Acetonitrile.
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Causality: A gradient is mandatory. CAS 152628-02-9 (LogP ~3.49) is significantly more polar than the fully alkylated Telmisartan API (LogP ~4.66)[4][5]. Starting with a higher aqueous ratio ensures Impurity A is retained long enough for baseline separation, while ramping the organic phase elutes the highly lipophilic API. The acidic pH (3.0) suppresses the ionization of residual carboxylic acid groups, preventing peak tailing.
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Orthogonal Detection : Set the UV detector to 205 nm to capture the strong π-π* transitions of the benzimidazole rings[5]. Simultaneously, route the eluent split to an MS detector using Electrospray Ionization in positive mode (ESI+)[3].
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Causality: UV provides reliable quantitative integration, while ESI-MS provides structural confirmation by detecting the specific mass-to-charge ratio (m/z 305.1 for[M+H]+) of Impurity A, ensuring no co-eluting unknown degradants are falsely quantified[3].
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References
- Source: chemicalbook.
- 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)
- Source: synthinkchemicals.
- Source: researchgate.
- 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)
Sources
- 1. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | C19H20N4 | CID 9796488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 | Benchchem [benchchem.com]
- 4. 152628-02-9 | CAS DataBase [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
